Potassium [3-fluoro-4-(methylsulfonyl)phenyl]trifluoroborate
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Overview
Description
Potassium [3-fluoro-4-(methylsulfonyl)phenyl]trifluoroborate is a chemical compound with the molecular formula C7H6BF3KO2S. It is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly notable for its use in Suzuki–Miyaura cross-coupling reactions, which are widely employed in organic synthesis to form carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of potassium [3-fluoro-4-(methylsulfonyl)phenyl]trifluoroborate typically involves the reaction of 3-fluoro-4-(methylsulfonyl)phenylboronic acid with potassium trifluoroborate. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature until the reaction is complete, followed by purification to isolate the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for scalability and cost-effectiveness. Large-scale reactions may employ continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Potassium [3-fluoro-4-(methylsulfonyl)phenyl]trifluoroborate primarily undergoes substitution reactions, particularly in Suzuki–Miyaura cross-coupling reactions. These reactions involve the coupling of the organotrifluoroborate with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), aryl or vinyl halides.
Major Products
The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Potassium [3-fluoro-4-(methylsulfonyl)phenyl]trifluoroborate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki–Miyaura cross-coupling reactions.
Biology: Employed in the development of bioactive compounds and molecular probes for biological studies.
Industry: Applied in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of potassium [3-fluoro-4-(methylsulfonyl)phenyl]trifluoroborate in Suzuki–Miyaura cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The organotrifluoroborate transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Potassium [3-fluoro-4-(methylsulfonyl)phenyl]trifluoroborate can be compared with other organotrifluoroborates, such as:
- Potassium phenyltrifluoroborate
- Potassium vinyltrifluoroborate
- Potassium (trifluoromethyl)trifluoroborate
These compounds share similar stability and reactivity profiles but differ in their specific applications and the nature of the organic groups they contain. This compound is unique due to the presence of the fluoro and methylsulfonyl groups, which can impart distinct electronic and steric effects in chemical reactions .
Properties
Molecular Formula |
C7H6BF4KO2S |
---|---|
Molecular Weight |
280.09 g/mol |
IUPAC Name |
potassium;trifluoro-(3-fluoro-4-methylsulfonylphenyl)boranuide |
InChI |
InChI=1S/C7H6BF4O2S.K/c1-15(13,14)7-3-2-5(4-6(7)9)8(10,11)12;/h2-4H,1H3;/q-1;+1 |
InChI Key |
WXZMKHZTOJLFFE-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC(=C(C=C1)S(=O)(=O)C)F)(F)(F)F.[K+] |
Origin of Product |
United States |
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